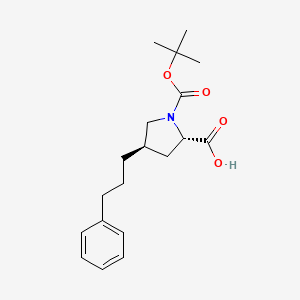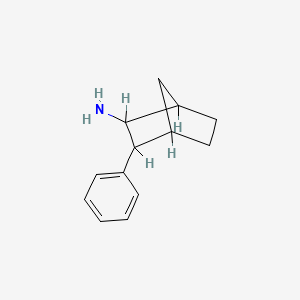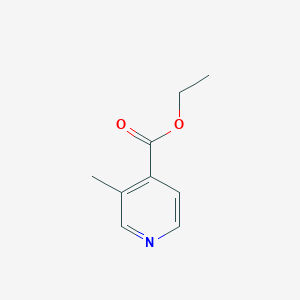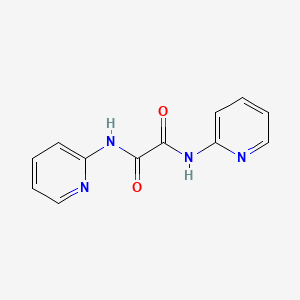
N,N'-Bis(2-pyridyl)oxalamide
Descripción general
Descripción
“N,N’-Bis(2-pyridyl)oxalamide” is a chemical compound . It is also known as N1,N2-双 ([1,1’-联苯]-2-基)乙二酰胺 in Chinese . Its molecular formula is C12H10N4O2.
Synthesis Analysis
The synthesis of “N,N’-Bis(2-pyridyl)oxalamide” involves hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts .Molecular Structure Analysis
In the oxalamide molecule, the central C2N2O2 atoms are planar. An intra-molecular amide-N-H⋯O(amide) hydrogen bond is evident, which gives rise to an S(5) loop. The molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .Aplicaciones Científicas De Investigación
C12H10N4O2 C_{12}H_{10}N_{4}O_{2} C12H10N4O2
, has a variety of applications in different fields of scientific research.Organic Synthesis
N1,N2-Di(pyridin-2-yl)oxalamide: is utilized in organic synthesis due to its ability to act as a ligand in coordination chemistry . Its structure allows it to bind with metals, facilitating the synthesis of complex organic compounds. This is particularly useful in the creation of novel organic materials with potential applications in pharmaceuticals and materials science.
Catalysis
In catalysis, this compound can be used to enhance the rate of chemical reactions. Its unique structure enables it to stabilize transition states and lower activation energies, making it an effective catalyst in various chemical processes .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant. It serves as a precursor for the synthesis of various pharmaceutical agents. Its ability to bind with other molecules makes it a valuable tool for drug design and discovery, aiding in the development of new medications .
Material Science
N1,N2-Di(pyridin-2-yl)oxalamide: has applications in material science, particularly in the development of novel materials with enhanced properties. Its molecular structure can contribute to the creation of materials with specific desired characteristics, such as increased strength or improved electrical conductivity .
Environmental Chemistry
This compound is also used in environmental chemistry to remove heavy metals and other pollutants from water. Its chelating properties allow it to bind with toxic substances, facilitating their extraction and purification from environmental samples .
Analytical Chemistry
In analytical chemistry, N1,N2-Di(pyridin-2-yl)oxalamide is employed as a reagent in various analytical techniques. It can be used to detect and quantify the presence of metal ions in samples, which is crucial for environmental monitoring and quality control in manufacturing processes .
Food Chemistry
Although not directly related to N1,N2-Di(pyridin-2-yl)oxalamide , derivatives of oxalamide compounds are used in food chemistry for flavor profiling and as additives. They contribute to the savory and umami flavors in food products .
Research and Development
Lastly, in the broader field of research and development, this compound is used in the study of chemical reactions and processes. Its properties make it an excellent model compound for theoretical and experimental studies, which can lead to breakthroughs in various scientific disciplines .
Direcciones Futuras
The future directions of “N,N’-Bis(2-pyridyl)oxalamide” could involve its use in the synthesis of coordination polymers. For instance, hydro(solvo)thermal reactions of N,N′-di (3-methylpyridyl)oxalamide (L1) and N,N′-di (4-methylpyridyl)oxalamide (L2) with angular dicarboxylic acids and Zn (II) and Co (II) metal salts afforded six coordination polymers . These coordination polymers have potential applications in areas such as CO2 adsorption and pesticide detection .
Propiedades
IUPAC Name |
N,N'-dipyridin-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDXMYEDPEYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365654 | |
| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N1,N2-Di(pyridin-2-yl)oxalamide | |
CAS RN |
20172-97-8 | |
| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




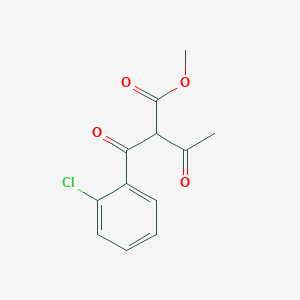


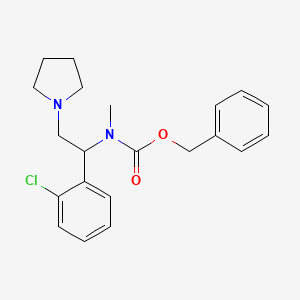

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
